molecular formula C22H18N2O4 B3448105 ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

Cat. No. B3448105
M. Wt: 374.4 g/mol
InChI Key: MGIMHBFDQKIENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate, also known as EOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been shown to inhibit the activation of the Akt/mTOR and ERK signaling pathways, which are involved in promoting cell growth and survival. Additionally, ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, potentially making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress and inflammation. Additionally, ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to working with ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the evaluation of its potential for clinical applications. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate and to evaluate its safety and toxicity profiles. Overall, ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has the potential to be a valuable tool for scientific research and drug discovery, and further studies are needed to fully explore its potential.

Scientific Research Applications

Ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neuroprotection, ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been shown to protect neurons from oxidative stress and inflammation, potentially making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

ethyl 2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-2-28-22(27)15-9-3-4-11-17(15)23-19(25)13-24-18-12-6-8-14-7-5-10-16(20(14)18)21(24)26/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIMHBFDQKIENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({2-[2-oxobenzo[CD]indol-1(2H)-YL]acetyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.